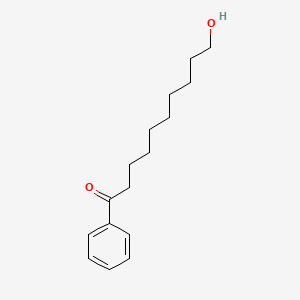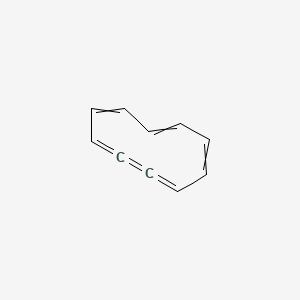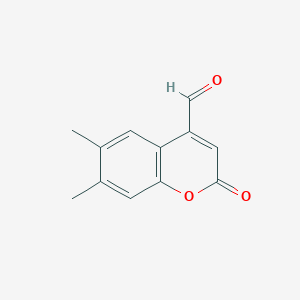![molecular formula C13H15F3O B14252588 1-Hexanone, 1-[4-(trifluoromethyl)phenyl]- CAS No. 477202-05-4](/img/structure/B14252588.png)
1-Hexanone, 1-[4-(trifluoromethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexanone, 1-[4-(trifluoromethyl)phenyl]- is an organic compound with the molecular formula C13H15F3O It is a ketone derivative characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hexanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hexanone, 1-[4-(trifluoromethyl)phenyl]- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1-hexanone with 4-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hexanone, 1-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-[4-(trifluoromethyl)phenyl]hexanol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Hexanone, 1-[4-(trifluoromethyl)phenyl]- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Hexanone, 1-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems. Additionally, the compound’s ketone group can form hydrogen bonds with target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1-hexanone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-[4-Fluoro-3-(trifluoromethyl)phenyl]-1-hexanone: Contains a fluorine atom in addition to the trifluoromethyl group, leading to variations in its chemical behavior and applications.
1-[4-Chloro-3-(trifluoromethyl)phenyl]-1-hexanone:
Uniqueness: 1-Hexanone, 1-[4-(trifluoromethyl)phenyl]- stands out due to the trifluoromethyl group’s influence on its chemical properties, such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring enhanced membrane permeability and resistance to metabolic degradation.
Eigenschaften
CAS-Nummer |
477202-05-4 |
|---|---|
Molekularformel |
C13H15F3O |
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
1-[4-(trifluoromethyl)phenyl]hexan-1-one |
InChI |
InChI=1S/C13H15F3O/c1-2-3-4-5-12(17)10-6-8-11(9-7-10)13(14,15)16/h6-9H,2-5H2,1H3 |
InChI-Schlüssel |
UNMRAKMWPTVNBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C1=CC=C(C=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14252510.png)




![8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid](/img/structure/B14252535.png)


![2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene](/img/structure/B14252572.png)
![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)

![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
![1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]-](/img/structure/B14252585.png)
![(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride](/img/structure/B14252589.png)
